molecular formula C15H16ClN3O2S B2600345 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1448078-71-4

4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2600345
CAS No.: 1448078-71-4
M. Wt: 337.82
InChI Key: NWBSQGGVXWEOBJ-UHFFFAOYSA-N
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Description

4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a thiophene ring, and a chloropyridine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chloropyridine Group: The chloropyridine moiety is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Formation of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research has focused on its potential therapeutic applications. Studies have explored its efficacy in treating conditions such as inflammation, cancer, and neurological disorders.

Industry

Industrially, the compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-chloropyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-((3-chloropyridin-2-yl)oxy)-N-(furan-2-yl)piperidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide imparts unique electronic properties and reactivity compared to its analogs. This can influence its biological activity and chemical behavior, making it a distinct compound in its class.

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBSQGGVXWEOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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